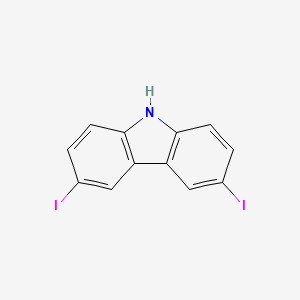

3,6-diiodo-9H-carbazole

Description

Properties

IUPAC Name |

3,6-diiodo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAOKZHORDWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389437 | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-02-3 | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 3,6-diiodo-9H-carbazole

An In-Depth Technical Guide to 3,6-diiodo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 3,6-diiodo-9H-carbazole. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, offering a scaffold for the development of novel therapeutic agents and advanced organic electronic materials.[1]

Core Physical and Chemical Properties

3,6-diiodo-9H-carbazole is typically a white to pale-yellow solid.[2][3][4][5] Its robust chemical nature is indicated by a high melting point and a predicted high boiling point.[2][4] The presence of two iodine atoms on the carbazole (B46965) core makes it an excellent precursor for various cross-coupling reactions.[1][4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₇I₂N | [2][6][7] |

| Molecular Weight | 419.00 g/mol | [2][5][7] |

| Melting Point | 205.0 to 209.0 °C | [2][6] |

| Boiling Point (Predicted) | 498.3 ± 25.0 °C at 760 mmHg | [2][4][6] |

| Density (Predicted) | 2.326 ± 0.06 g/cm³ | [2] |

| Appearance | Powder to crystal; White to off-white solid | [2][5] |

| Purity | Typically ≥95% | [6] |

| Storage Temperature | Room Temperature, Keep in a dark, dry place | [2] |

| IUPAC Name | 3,6-diiodo-9H-carbazole | [6][7] |

| InChI Key | PECAOKZHORDWAI-UHFFFAOYSA-N | [6][7] |

Spectroscopic and Structural Data

Spectroscopic Analysis

The structural identity of 3,6-diiodo-9H-carbazole is confirmed through nuclear magnetic resonance (NMR) spectroscopy.

| Spectroscopic Data | Values |

| ¹H NMR (300 MHz, CDCl₃, δ) | 8.33 (d, J = 1.6 Hz, 2H), 8.15 (s, 1H), 7.70-7.60 (dd, J = 8.8 Hz, 1.6 Hz, 2H), 7.23-7.20 (d, J = 8.4 Hz, 2H)[2][3] |

| ¹³C NMR (75 MHz, CDCl₃, δ) | 138.4, 134.7, 129.2, 123.4, 112.6, 82.4[3] |

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have revealed that 3,6-diiodo-9H-carbazole crystallizes in an orthorhombic system.[8] The tricyclic aromatic ring system is nearly planar.[8][9][10] The iodine atoms are slightly out of the plane of their respective benzene (B151609) rings.[8][9][10] No classical hydrogen bonds are observed in its crystal structure.[8][9]

| Crystal Data Parameter | Value |

| Crystal System | Orthorhombic[8] |

| Space Group | Pbca[8] |

| a | 11.8823 (14) Å[8] |

| b | 7.8835 (9) Å[8] |

| c | 24.835 (3) Å[8] |

| V | 2326.4 (5) ų[8] |

| Z | 8[8] |

Experimental Protocols: Synthesis

The primary route for synthesizing 3,6-diiodo-9H-carbazole is through the direct electrophilic iodination of a carbazole core.[1]

Synthesis of 3,6-diiodo-9H-carbazole from Carbazole

This protocol outlines a high-yield synthesis via Tucker iodination.[3]

Materials:

-

9H-Carbazole

-

Acetic Acid

-

Potassium Iodide (KI)

-

Potassium Iodate (B108269) (KIO₃)

-

Methanol

-

Water

-

Reaction flask with magnetic stirring and reflux condenser

Procedure:

-

Dissolve 9H-carbazole (e.g., 5.00 g, 30.43 mmol) in acetic acid (85 mL) in a reaction flask.[3]

-

Add potassium iodide (6.67 g, 40.17 mmol) to the solution and stir.[3]

-

Slowly add potassium iodate (9.77 g, 45.65 mmol) to the mixture.[3]

-

Heat the reaction mixture to reflux and maintain for 10 minutes.[1][3]

-

Cool the mixture to room temperature, which will cause a precipitate to form.[1][3]

-

Collect the solid product by filtration.[1]

-

Wash the collected solid sequentially with acetic acid (50 mL), methanol, and water.[1][2][3]

-

Dry the resulting pale-yellow powder to yield 3,6-diiodo-9H-carbazole. A yield of approximately 96% can be expected.[3]

Chemical Reactivity and Applications

Versatile Chemical Intermediate

3,6-diiodo-9H-carbazole is a highly valuable intermediate in organic synthesis. The iodine substituents at the 3 and 6 positions are excellent leaving groups, making the molecule amenable to various metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[1] This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of complex carbazole derivatives.[1] Furthermore, the nitrogen atom of the carbazole ring can be readily functionalized, for instance, through N-alkylation.[1]

Applications in Drug Development and Materials Science

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] Specifically, 3,6-diiodo-9H-carbazole has demonstrated notable antibacterial activity against Bacillus subtilis, showing stronger effects than the reference drug amoxicillin (B794) in one study.[3]

In the field of materials science, derivatives of 3,6-diiodo-9H-carbazole are instrumental in the development of advanced organic electronic materials.[1] They serve as key components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where the carbazole core functions as an excellent hole-transporting and electroluminescent unit.[1][8]

Safety and Handling

3,6-diiodo-9H-carbazole is classified as a substance that may cause skin, eye, and respiratory irritation.[11] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a fume hood.[11]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[11]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[11]

Precautionary Statements:

-

P261: Avoid breathing dust/fumes.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. 9H-Carbazole, 3,6-diiodo- CAS#: 57103-02-3 [m.chemicalbook.com]

- 3. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]

- 4. nbinno.com [nbinno.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. 3,6-Diiodo-9H-carbazole | CymitQuimica [cymitquimica.com]

- 7. 3,6-diiodo-9H-carbazole | C12H7I2N | CID 3116488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,6-Diiodo-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 3,6-diiodo-9H-carbazole

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,6-diiodo-9H-carbazole. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this compound as a versatile building block. The document details the experimental protocols for obtaining the NMR data and presents the spectral information in a clear, tabular format for easy reference and comparison.

Introduction

3,6-diiodo-9H-carbazole is a key intermediate in the synthesis of a wide array of carbazole (B46965) derivatives. The iodine atoms at the 3 and 6 positions serve as highly effective leaving groups for metal-catalyzed cross-coupling reactions, enabling the creation of complex molecules with applications in medicinal chemistry and organic electronics.[1] Accurate characterization of this precursor by NMR spectroscopy is crucial for verifying its purity and structural integrity before its use in further synthetic steps.

Experimental Protocols

The NMR spectral data presented in this guide were obtained according to the following experimental procedure, as detailed in the cited literature.

Synthesis of 3,6-diiodo-9H-carbazole:

To a solution of 9H-carbazole (5.00 g, 30.43 mmol) in 85 mL of acetic acid, potassium iodide (6.67 g, 40.17 mmol) was added. While stirring, potassium iodate (B108269) (9.77 g, 45.65 mmol) was slowly introduced into the mixture. The reaction mixture was then refluxed for 10 minutes. After cooling to room temperature, the resulting precipitate was filtered and washed with 50 mL of acetic acid to yield 11.94 g (96%) of 3,6-diiodo-9H-carbazole as a pale-yellow powder.[2]

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The solvent used for the analysis was deuterated chloroform (B151607) (CDCl₃).[2]

¹H NMR Spectral Data

The ¹H NMR spectrum of 3,6-diiodo-9H-carbazole exhibits distinct signals corresponding to the aromatic protons and the N-H proton of the carbazole ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-5 | 8.30 | Doublet (d) | 1.6 | 2H |

| N-H | 8.07 | Singlet (s) | - | 1H |

| H-2, H-7 | 7.67 | Doublet of Doublets (dd) | 8.8, 1.6 | 2H |

| H-1, H-8 | 7.20 | Doublet (d) | 8.4 | 2H |

Table 1: ¹H NMR spectral data for 3,6-diiodo-9H-carbazole in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C-4a, C-4b | 138.4 |

| C-2, C-7 | 134.7 |

| C-1, C-8 | 129.2 |

| C-4, C-5 | 123.4 |

| C-8a, C-9a | 112.6 |

| C-3, C-6 | 82.4 |

Table 2: ¹³C NMR spectral data for 3,6-diiodo-9H-carbazole in CDCl₃.[2]

Visualization of the Synthetic Pathway

The synthesis of 3,6-diiodo-9H-carbazole from 9H-carbazole is a direct electrophilic iodination reaction. The workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for 3,6-diiodo-9H-carbazole.

References

A Technical Guide to the Solubility of 3,6-Diiodo-9H-Carbazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 3,6-diiodo-9H-carbazole in common organic solvents. A thorough review of available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. Consequently, this document focuses on presenting qualitative solubility information inferred from synthesis and purification protocols, alongside detailed experimental methodologies for its preparation. A workflow diagram illustrating the synthesis process is also provided to aid researchers in understanding its chemical behavior.

Introduction

3,6-Diiodo-9H-carbazole is a key intermediate in the synthesis of various functional organic materials and pharmaceutical compounds.[1] Its utility stems from the two iodine atoms, which are excellent leaving groups for cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] Understanding the solubility of this compound is crucial for its synthesis, purification, and application in subsequent reactions. This guide summarizes the available knowledge on its solubility characteristics.

Solubility Profile

A comprehensive search of scientific databases reveals no publicly available quantitative data on the solubility of 3,6-diiodo-9H-carbazole. However, qualitative solubility can be inferred from various synthesis and purification procedures reported in the literature.

Table 1: Qualitative Solubility of 3,6-Diiodo-9H-Carbazole in Various Organic Solvents

| Solvent | Solubility | Context/Observation |

| Glacial Acetic Acid | Soluble (especially when hot) | Used as a solvent for the synthesis of 3,6-diiodo-9H-carbazole, with the product precipitating upon cooling.[1][2] |

| Chloroform (B151607) | Soluble | Colorless crystals of the compound can be obtained from a chloroform solution by slow evaporation.[3] |

| Ethanol | Sparingly Soluble to Soluble | Used for recrystallization of the compound.[2][4] |

| Acetone | Sparingly Soluble | Used as a solvent in the synthesis of derivatives, implying some solubility of the starting material.[2] |

| Methanol | Sparingly Soluble | Used as a wash solvent during purification, suggesting low solubility.[5] |

| N,N-Dimethylformamide (DMF) | Soluble | Utilized as a solvent in the synthesis of derivatives of 3,6-dihalogenated carbazoles.[6] |

| N,N-Dimethylacetamide | Soluble | Used as a solvent for reactions involving 3,6-diiodo-9H-carbazole derivatives.[4] |

| Hexane (B92381)/Ethyl Acetate (B1210297) Mixture | Soluble | A mixture of hexane and ethyl acetate is used for recrystallizing a derivative, suggesting solubility.[4] |

The parent compound, 9H-carbazole, is generally more soluble in organic solvents than in aqueous solutions, with solubility influenced by the solvent's polarity and temperature.[7][8] It is reasonable to assume that 3,6-diiodo-9H-carbazole follows a similar trend.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3,6-diiodo-9H-carbazole, which provide insights into its solubility behavior.

Protocol 1: Synthesis of 3,6-Diiodo-9H-Carbazole via Tucker Iodination

This protocol is adapted from the Tucker iodination method.[1][2]

-

Materials:

-

9H-Carbazole

-

Potassium Iodide (KI)

-

Potassium Iodate (B108269) (KIO₃)

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve 9H-carbazole in boiling glacial acetic acid.[2]

-

Add potassium iodide (KI) to the solution.[2]

-

After cooling the solution, add ground potassium iodate (KIO₃).[2]

-

Boil the mixture for approximately 10 minutes until the solution becomes a clear, straw-colored tint.[1][2]

-

Decant the hot solution from any undissolved potassium iodate and cool it to 45°C.[2]

-

Filter the resulting faintly brown plate-like crystals rapidly.[2]

-

The crude product can be recrystallized from ethanol.[2]

-

Protocol 2: Alternative Iodination Procedure

-

Materials:

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

-

Acetic Acid

-

Methanol

-

Procedure:

-

Dissolve carbazole in acetic acid and heat to 80°C.[5]

-

Add finely ground potassium iodide and stir for several minutes.[5]

-

Carefully add potassium iodate in portions while maintaining the temperature at 80°C.[5]

-

After the reaction is complete, cool the mixture to 40°C.[5]

-

Collect the solid product by filtration.[5]

-

Wash the product sequentially with acetic acid, methanol, and water.[5]

-

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3,6-diiodo-9H-carbazole.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]

- 3. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 9H-Carbazole, 3,6-diiodo- CAS#: 57103-02-3 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

A Technical Guide to the Electronic and Photophysical Properties of Di-iodinated Carbazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core electronic and photophysical properties of di-iodinated carbazole (B46965) derivatives. The introduction of iodine atoms onto the carbazole scaffold dramatically alters its behavior through the "heavy atom effect," opening avenues for applications in photosensitization, organic light-emitting diodes (OLEDs), and as building blocks for advanced functional materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to elucidate fundamental processes.

Introduction to Di-iodinated Carbazoles

Carbazole is a nitrogen-containing heterocyclic aromatic compound known for its robust thermal stability, excellent hole-transporting capabilities, and high fluorescence quantum yield.[1] These properties make carbazole and its derivatives fundamental components in the field of organic electronics.[2] Functionalization of the carbazole core, particularly at the 3,6- or 2,7-positions, allows for precise tuning of its optoelectronic characteristics.[3]

The introduction of heavy atoms, such as iodine, induces significant changes in the photophysical landscape of the molecule. This "internal heavy atom effect" enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition between singlet and triplet excited states.[4][5] Consequently, di-iodinated carbazoles often exhibit quenched fluorescence but enhanced phosphorescence, a property highly desirable for applications requiring the generation of triplet excitons, such as in photodynamic therapy and phosphorescent OLEDs (PhOLEDs).

Electronic and Photophysical Properties

The substitution of iodine atoms on the carbazole ring primarily influences the excited-state dynamics. While 3,6-disubstituted carbazoles are often synthesized via electrophilic aromatic substitution, 2,7-disubstituted isomers typically require more complex multi-step synthetic routes.[3][6]

Electronic Properties

The electronic properties of carbazoles are dictated by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Iodination affects these orbitals, leading to a red-shift in the absorption and emission spectra compared to the parent carbazole.[5][7] This is attributed to the increased electron density and extension of the π-conjugated system. The HOMO/LUMO levels can be experimentally determined using cyclic voltammetry and are crucial for designing charge-transporting layers in electronic devices.

Photophysical Properties and the Heavy Atom Effect

The defining characteristic of di-iodinated carbazoles is the pronounced heavy atom effect. In a typical carbazole molecule, de-excitation from the first excited singlet state (S₁) occurs primarily through fluorescence, with a high quantum yield. The parent carbazole, for instance, has a fluorescence lifetime of approximately 8.25 ns.[8]

Upon iodination, the following changes are observed:

-

Enhanced Intersystem Crossing (ISC): The heavy iodine nucleus increases spin-orbit coupling, significantly accelerating the rate of ISC from the S₁ state to the lowest triplet state (T₁).[4][9] This provides a dominant non-radiative decay pathway for the S₁ state.

-

Fluorescence Quenching: As ISC becomes more efficient, the fluorescence quantum yield (ΦF) is dramatically reduced.[5]

-

Decreased Fluorescence Lifetime: The introduction of a rapid ISC pathway shortens the lifetime of the excited singlet state (τF).

-

Increased Phosphorescence: The efficient population of the T₁ state leads to a corresponding increase in phosphorescence, which is the radiative decay from T₁ to the ground state (S₀). At low temperatures, where non-radiative decay from the triplet state is minimized, this emission becomes more prominent.[7]

Data Presentation

Quantitative photophysical data for specific di-iodinated carbazoles are sparse in the literature. The following tables provide data for the parent 9H-carbazole as a baseline and summarize the expected qualitative changes for a di-iodinated derivative based on established principles of the heavy atom effect.

Table 1: Photophysical Properties of 9H-Carbazole (Reference)

| Property | Value | Solvent | Reference |

| Absorption Max (λabs) | ~323 nm, 335 nm | - | [5] |

| Emission Max (λem) | ~351 nm, 365 nm | Ethanol | [8] |

| Fluorescence Quantum Yield (ΦF) | ~0.4 - 0.9 (Varies with conditions) | Various | [1][10] |

| Fluorescence Lifetime (τF) | ~8.25 ns | Ethanol | [8] |

| Intersystem Crossing Rate (kISC) | Relatively Slow | - | - |

| Phosphorescence | Weak | - | - |

Table 2: Expected Photophysical Properties of Di-iodinated Carbazoles

| Property | Expected Change vs. Parent Carbazole | Rationale |

| Absorption Max (λabs) | Red-shifted | Halogen substitution extends conjugation and alters orbital energies. |

| Emission Max (λem) | Red-shifted | Similar to absorption; emission occurs from a lower-energy excited state.[5] |

| Fluorescence Quantum Yield (ΦF) | Significantly Decreased | Enhanced ISC provides a dominant non-radiative decay path for the S₁ state.[7] |

| Fluorescence Lifetime (τF) | Significantly Decreased | The S₁ state is depopulated more rapidly due to fast ISC. |

| Intersystem Crossing Rate (kISC) | Significantly Increased | The core tenet of the internal heavy atom effect.[5] |

| Phosphorescence | Significantly Increased | Efficient population of the T₁ state leads to enhanced T₁→S₀ emission.[7] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of di-iodinated carbazoles.

Synthesis of N-alkylated 2,7-Diiodocarbazole

The synthesis of 2,7-diiodinated carbazoles is a multi-step process, as direct iodination of carbazole favors the 3- and 6-positions. A representative synthesis involves:[6]

-

Nitration: 4,4′-diiodobiphenyl is nitrated using nitric acid in acetic acid to produce a mixture including 4,4′-diiodo-2-nitrobiphenyl.

-

Cadogan Ring Closure & N-alkylation: The nitro-diiodobiphenyl mixture is then treated with a reducing and cyclizing agent, such as a trialkyl phosphite (B83602) (e.g., tris(2-ethylhexyl) phosphite). This step simultaneously reduces the nitro group and effects the ring closure to form the carbazole core while alkylating the nitrogen atom.

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel.

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the di-iodinated carbazole compound (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M) in a UV-grade spectroscopic solvent (e.g., dichloromethane, THF, or cyclohexane).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Fill a 1 cm path length quartz cuvette with the sample solution and another with the pure solvent to serve as a blank. Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Steady-State Fluorescence Spectroscopy

-

Sample Preparation: Use the same solution prepared for UV-Vis absorption, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11] The solution should be placed in a 1 cm path length quartz fluorescence cuvette.

-

Instrumentation: Use a calibrated spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

-

Measurement: Set the excitation wavelength (λex), typically at the main absorption maximum. Scan the emission monochromator to record the fluorescence spectrum.

-

Analysis: Identify the wavelength of maximum emission (λem).

Fluorescence Quantum Yield (ΦF) Measurement (Comparative Method)

The fluorescence quantum yield is determined relative to a well-characterized standard.[11][12]

-

Standard Selection: Choose a fluorescence standard whose absorption and emission ranges overlap with the sample (e.g., 9,10-diphenylanthracene (B110198) or quinine (B1679958) sulfate).

-

Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard with absorbances ranging from ~0.02 to 0.1 at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence spectrum for each solution and integrate the area under the emission curve.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is used in the following equation: Φsample = Φstd * (Slopesample / Slopestd) * (η2sample / η2std) where Φ is the quantum yield, and η is the refractive index of the solvent used for each solution.

Time-Resolved Fluorescence Lifetime (τF) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a common technique for lifetime measurements.

-

Instrumentation: A TCSPC system includes a pulsed light source (e.g., picosecond laser diode or LED), sample holder, a fast single-photon detector, and timing electronics.

-

Measurement: The sample is excited by the pulsed source. The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

Analysis: A histogram of these time differences is generated, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to extract the fluorescence lifetime (τF).

Cyclic Voltammetry (CV)

CV is used to determine the electrochemical properties and estimate HOMO/LUMO energy levels.[13]

-

Setup: A standard three-electrode cell is used, containing a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[14]

-

Solution Preparation: The di-iodinated carbazole is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Measurement: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The scan reveals the oxidation and reduction potentials of the compound.

-

Analysis: The onset potentials of the first oxidation and reduction waves are used to estimate the HOMO and LUMO energy levels, respectively, often by comparison to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of di-iodinated carbazoles.

Caption: Experimental workflow for the synthesis and characterization of di-iodinated carbazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 10. Time-resolved fluorescence of jet-cooled carbazoles and their weak complexes | Semantic Scholar [semanticscholar.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. iieta.org [iieta.org]

- 14. researchgate.net [researchgate.net]

Health and Safety Handling Guidelines for 3,6-Diiodo-9H-carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier and adhere to all institutional and governmental safety regulations before handling 3,6-diiodo-9H-carbazole.

Executive Summary

3,6-Diiodo-9H-carbazole is a halogenated aromatic heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel therapeutic agents and organic electronic materials necessitates a thorough understanding of its health and safety profile.[1] This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency protocols for 3,6-diiodo-9H-carbazole to ensure the safety of laboratory personnel. The primary hazards associated with this compound include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Strict adherence to the guidelines outlined in this document is crucial for minimizing exposure and mitigating risks.

Hazard Identification and Classification

3,6-Diiodo-9H-carbazole is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 |

Source: MedchemExpress Safety Data Sheet[1][2]

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P501 | Dispose of contents/container in accordance with local regulations. |

Source: MedchemExpress Safety Data Sheet[1][2]

Experimental Protocols for Safe Handling

The following protocols are provided as a guide for common laboratory procedures involving 3,6-diiodo-9H-carbazole. These should be adapted to specific experimental conditions and performed in accordance with all institutional safety policies.

Personal Protective Equipment (PPE) Selection

A risk assessment should be conducted to determine the appropriate PPE for the planned experiment. The following diagram illustrates a general workflow for PPE selection.

Caption: PPE Selection Workflow for Handling 3,6-Diiodo-9H-carbazole

Weighing and Solution Preparation

Objective: To safely weigh and prepare solutions of 3,6-diiodo-9H-carbazole.

Methodology:

-

Preparation: Designate a specific area for handling the solid compound, preferably within a chemical fume hood or a powder containment hood.

-

Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields. For larger quantities where dust generation is possible, an N95 respirator is recommended.

-

Weighing:

-

Tare a clean, dry weighing vessel on an analytical balance.

-

Carefully transfer the desired amount of 3,6-diiodo-9H-carbazole to the weighing vessel using a spatula.

-

Avoid creating dust. If dust is generated, gently clean the area with a damp paper towel, which should then be disposed of as hazardous waste.

-

-

Dissolution:

-

Transfer the weighed solid to a suitable flask.

-

Add the desired solvent (e.g., acetic acid, DMF) in a chemical fume hood.[1]

-

Gently swirl or stir the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

-

-

Cleaning:

-

Thoroughly clean the spatula and weighing vessel with an appropriate solvent.

-

Wash hands thoroughly with soap and water after handling is complete.

-

Synthesis of 3,6-Diiodo-9H-carbazole

Objective: To provide a general, safety-focused protocol for the synthesis of 3,6-diiodo-9H-carbazole via electrophilic iodination of carbazole.

Methodology:

-

Reaction Setup:

-

All manipulations should be performed in a certified chemical fume hood.

-

Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

-

Reagent Addition:

-

To a solution of 9H-carbazole in acetic acid, add potassium iodide.[1]

-

With stirring, slowly and portion-wise add potassium iodate (B108269) to the mixture.[1]

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for the time specified in the research protocol (e.g., 10 minutes).[1]

-

-

Workup and Isolation:

-

Waste Disposal: All liquid and solid waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Emergency Procedures

The following diagram outlines the appropriate response to accidental exposure to 3,6-diiodo-9H-carbazole.

Caption: Emergency Response Workflow for 3,6-Diiodo-9H-carbazole Exposure

Biological Activity and Signaling Pathways

Carbazole and its derivatives are known for a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] Specifically, 3,6-diiodo-9H-carbazole has demonstrated antibacterial activity against Bacillus subtilis. While the precise mechanism of action and the specific signaling pathways affected by 3,6-diiodo-9H-carbazole are not yet fully elucidated in publicly available literature, its role as a versatile scaffold in drug discovery suggests that its derivatives may interact with various biological targets. Researchers working on the development of new therapeutics based on this scaffold should conduct thorough in vitro and in vivo studies to characterize the pharmacological and toxicological profiles of any new compounds.

Storage and Disposal

Table 3: Storage and Disposal Guidelines

| Aspect | Guideline |

| Storage | Store in a cool, dry, well-ventilated area. Keep the container tightly closed and store locked up.[1] |

| Incompatible Materials | Avoid contact with strong oxidizing agents. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways. |

Source: MedchemExpress Safety Data Sheet, Apollo Scientific Safety Data Sheet[1][3]

Conclusion

3,6-Diiodo-9H-carbazole is a valuable compound for research and development with defined health and safety hazards. By understanding its toxicological profile and implementing the handling, storage, and emergency procedures outlined in this guide, researchers can work safely with this compound. A culture of safety, including thorough risk assessment and consistent use of appropriate personal protective equipment, is paramount to minimizing the risk of exposure and ensuring a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols: 3,6-Diiodo-9H-carbazole in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,6-diiodo-9H-carbazole as a key building block in Suzuki cross-coupling reactions. This versatile precursor enables the synthesis of a diverse range of 3,6-disubstituted carbazole (B46965) derivatives with significant potential in medicinal chemistry and materials science.

Introduction

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, celebrated for their wide-ranging biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] The carbazole scaffold is a privileged structure in drug discovery.[2] In particular, 3,6-diiodo-9H-carbazole serves as a crucial and versatile building block. The iodine atoms at the 3 and 6 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, facilitating the synthesis of complex carbazole derivatives.[1] These derivatives are instrumental in the development of novel therapeutic agents and advanced organic electronic materials like OLEDs.[1]

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of 3,6-diiodo-9H-carbazole, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 3 and 6 positions, leading to the creation of a library of novel compounds with diverse functionalities.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of 3,6-diiodo-9H-carbazole with an organoboron reagent is depicted below:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed protocols for the synthesis of the 3,6-diiodo-9H-carbazole precursor and a general procedure for its subsequent Suzuki cross-coupling.

Protocol 1: Synthesis of 3,6-Diiodo-9H-carbazole

This protocol describes a high-yield synthesis of the key 3,6-diiodo-9H-carbazole intermediate.[1]

Materials:

-

9H-Carbazole

-

Potassium iodide (KI)

-

Potassium iodate (B108269) (KIO₃)

-

Acetic acid

-

Standard reaction flask with magnetic stirring and reflux condenser

Procedure:

-

To a solution of 9H-carbazole (5.00 g) in acetic acid (85 mL), add potassium iodide (6.67 g).

-

Stir the mixture and slowly add potassium iodate (9.77 g).

-

Heat the reaction mixture to reflux and maintain for 10 minutes.[1]

-

Cool the mixture to room temperature, which will cause a precipitate to form.

-

Filter the solid product and wash it with acetic acid (50 mL).

-

Dry the resulting pale-yellow powder to yield 3,6-diiodo-9H-carbazole.

Protocol 2: General Suzuki-Miyaura Cross-Coupling of 3,6-Diiodo-9H-carbazole

This generalized protocol is based on established methodologies for the Suzuki coupling of dihalogenated carbazoles and can be adapted for various aryl and heteroaryl boronic acids.[2][3]

Materials:

-

3,6-Diiodo-9H-carbazole (or 3,6-dibromo-9H-carbazole) (1 equivalent)

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2M aqueous solution or solid)

-

Solvent system (e.g., 1,2-dimethoxyethane (B42094) (DME)/water, Toluene/water, Dioxane/water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine 3,6-diiodo-9H-carbazole, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system (e.g., a 2:1 mixture of DME and 2M aqueous K₂CO₃).[3]

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3,6-diaryl-9H-carbazole.

Data Presentation: Suzuki-Miyaura Coupling Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura cross-coupling of 3,6-dihalo-9H-carbazoles with various boronic acids. Note that reaction conditions for the dibromo-analog are often transferable to the diiodo-derivative, with the latter generally being more reactive.

| Starting Material | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dibromo-9-octyl-9H-carbazole | Fluorene-2-boronic acid | Pd(PPh₃)₄ (2%) | 2M K₂CO₃ | DME/H₂O (2:1) | Reflux | N/A | N/A | [3] |

| 6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 48 | 67 | [4] |

| 6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole | 2-Fluoro-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 48 | 45 | [4] |

| 3,6-Dibromo-9H-carbazole | Phenylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | K₂CO₃ | Toluene | N/A | N/A | N/A | [5] |

Applications in Drug Development

Carbazole derivatives synthesized via this methodology have shown significant promise as anticancer agents.[6] Their mechanism of action often involves targeting key signaling pathways implicated in cancer cell proliferation and survival.

Anticancer Mechanism of Action

Several 3,6-disubstituted carbazole derivatives have been identified as potent inhibitors of cancer cell growth. Their mechanisms of action include:

-

Inhibition of Topoisomerase II: Some carbazole derivatives can stabilize the topoisomerase II complex, leading to DNA breaks and inhibiting DNA replication and protein synthesis.[7]

-

Targeting Signaling Pathways: These compounds can interfere with critical signaling pathways involved in cancer progression, such as the MAPK and AKT pathways.[8]

-

Induction of Apoptosis: Many carbazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspase signaling cascades.[7]

The diagram below illustrates a simplified representation of how carbazole derivatives may exert their anticancer effects by targeting key signaling pathways.

Caption: Potential anticancer mechanism of 3,6-diaryl-9H-carbazole derivatives.

Conclusion

3,6-Diiodo-9H-carbazole is a highly valuable and versatile starting material for the synthesis of a wide array of 3,6-disubstituted carbazole derivatives through the Suzuki-Miyaura cross-coupling reaction. The resulting compounds have demonstrated significant potential in both materials science and, importantly for this audience, in the development of novel anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,6-Diiodo-9H-carbazole in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6-diiodo-9H-carbazole as a foundational building block for the synthesis of advanced materials in organic electronics. Detailed protocols for the synthesis of key intermediates and the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) are presented, along with a summary of their performance characteristics.

Introduction to 3,6-Diiodo-9H-carbazole in Organic Electronics

3,6-Diiodo-9H-carbazole is a versatile precursor in the development of high-performance organic electronic materials. The presence of iodine atoms at the 3 and 6 positions of the carbazole (B46965) core allows for facile functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the synthesis of a wide range of carbazole derivatives with tailored electronic and photophysical properties. These derivatives have shown significant promise as hole-transporting materials, host materials for emitters, and sensitizers in various organic electronic devices due to the inherent charge-transporting properties and high thermal stability of the carbazole moiety.

Synthetic Pathways and Methodologies

The primary synthetic utility of 3,6-diiodo-9H-carbazole lies in its conversion to 3,6-diaryl-9H-carbazole derivatives. This is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids. The general synthetic scheme is outlined below.

Caption: Synthetic pathway from 9H-carbazole to 3,6-diaryl-9H-carbazole derivatives.

Experimental Protocol: Synthesis of 3,6-Diiodo-9H-carbazole

This protocol outlines the direct iodination of 9H-carbazole.[1]

Materials:

-

9H-carbazole

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (H₂SO₄)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 9H-carbazole in a suitable solvent such as methanol.

-

Add iodine and periodic acid to the solution.

-

Slowly add concentrated sulfuric acid dropwise while stirring.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a sodium thiosulfate (B1220275) solution to quench excess iodine.

-

Extract the product with dichloromethane.

-

Wash the organic layer with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 3,6-diiodo-9H-carbazole.

Experimental Protocol: Synthesis of 3,6-Diaryl-9-alkylcarbazoles via Suzuki Coupling

This protocol describes the synthesis of 3,6-diaryl-9-alkylcarbazoles from 3,6-diiodo-9-alkylcarbazole.

Materials:

-

3,6-Diiodo-9-alkylcarbazole

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

Procedure:

-

In a Schlenk flask, combine 3,6-diiodo-9-alkylcarbazole, the corresponding arylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add a mixture of toluene, ethanol, and an aqueous solution of potassium carbonate.

-

Degas the mixture by bubbling with argon for 30 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3,6-diaryl-9-alkylcarbazole.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3,6-diiodo-9H-carbazole are extensively used as hole-transporting materials (HTMs) in OLEDs due to their high hole mobility and thermal stability.

Quantitative Data for OLED Performance

| Material (based on 3,6-diiodo-9H-carbazole derivative) | Device Structure | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Brightness (cd/m²) | External Quantum Efficiency (EQE) (%) |

| Cross-linkable polycarbazole network | ITO/PEDOT:PSS/HTL/Alq₃/LiF/Al | 8.5 | - | 15,000 | - |

| 3,6-diphenyl-9-ethylcarbazole | ITO/HTL/Alq₃/LiF/Al | 3.25 | - | 8,300 | - |

| Bipolar blue-emitting material (BCzB-PPI) | ITO/PEDOT/NPB/EML/TPBi/LiF/Al | - | - | 11,364 | 4.43 |

Experimental Protocol: Fabrication of a Vacuum-Deposited OLED

Caption: Workflow for the fabrication of a vacuum-deposited OLED.

Procedure:

-

Substrate Cleaning: Clean indium tin oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone (B3395972), and isopropanol.

-

Plasma Treatment: Treat the cleaned ITO substrates with oxygen plasma to improve the work function and enhance hole injection.

-

Vacuum Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Deposit the hole-transporting layer (HTL) of the 3,6-diarylcarbazole derivative (e.g., 30-40 nm).

-

Deposit the emissive layer (EML), for example, tris(8-hydroxyquinolinato)aluminum (Alq₃) (e.g., 40-60 nm).

-

Deposit an electron-transporting layer (ETL) such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) (e.g., 20-30 nm).

-

Deposit a thin layer of lithium fluoride (B91410) (LiF) (e.g., 1 nm) as an electron injection layer.

-

Deposit the aluminum (Al) cathode (e.g., 100-150 nm).

-

-

Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated devices.

Applications in Organic Photovoltaics (OPVs)

Carbazole derivatives originating from 3,6-diiodo-9H-carbazole can function as efficient hole-transporting layers (HTLs) in perovskite solar cells, contributing to high power conversion efficiencies and improved stability.

Quantitative Data for OPV Performance

| Material (based on 3,6-dihalogenated-9H-carbazole derivative) | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) SAM | ITO/HTL/Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃/C₆₀/BCP/Ag | 19.51 | - | - | - |

| [2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]phosphonic acid (Cl-2PACz) SAM | ITO/HTL/PM6:PM7-Si:BTP-eC9/PDINO/Ag | 18.9 | - | - | - |

Experimental Protocol: Fabrication of a Perovskite Solar Cell

Caption: Workflow for the fabrication of a perovskite solar cell.

Procedure:

-

Substrate Preparation: Clean ITO-coated glass substrates as described for OLEDs.

-

Hole Transport Layer (HTL) Deposition:

-

Prepare a solution of the carbazole-based self-assembled monolayer (SAM) precursor (e.g., Br-2PACz) in a suitable solvent like ethanol.

-

Deposit the HTL by spin-coating the solution onto the ITO substrate, followed by annealing.

-

-

Perovskite Layer Deposition:

-

Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MAI, and MABr in DMF:DMSO).

-

In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the HTL.

-

During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

-

Anneal the film on a hotplate to form the crystalline perovskite layer.

-

-

Electron Transport Layer (ETL) and Electrode Deposition:

-

Transfer the substrates to a vacuum thermal evaporator.

-

Deposit an ETL such as C₆₀.

-

Deposit a buffer layer like bathocuproine (BCP).

-

Deposit the top metal electrode, typically silver (Ag) or gold (Au).

-

-

Characterization: Measure the current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Applications in Organic Field-Effect Transistors (OFETs)

The excellent charge-carrying capabilities of 3,6-disubstituted carbazole derivatives make them promising candidates for the active semiconductor layer in OFETs.

Quantitative Data for OFET Performance

| Material (based on 3,6-disubstituted carbazole derivative) | Deposition Method | Hole Mobility (µh) (cm²/Vs) | On/Off Ratio | Threshold Voltage (VT) (V) |

| Poly[9-(4-alkylphenyl)carbazole-3,6-diyl] | Solution-processed | Reasonably good (specific value not provided) | Good (specific value not provided) | - |

| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | - | 0.22 | ~10⁵ | - |

| C12CzT2 (a 3,6-disubstituted carbazole oligomer) | Solution-cast | 0.12 | - | - |

Experimental Protocol: Fabrication of a Solution-Processed OFET

Caption: Workflow for the fabrication of a solution-processed OFET.

Procedure:

-

Substrate Preparation:

-

Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.

-

Clean the substrates by sonication in acetone and isopropanol.

-

Treat the SiO₂ surface with a self-assembled monolayer of hexamethyldisilazane (B44280) (HMDS) or octadecyltrichlorosilane (B89594) (OTS) to improve the film quality of the organic semiconductor.

-

-

Organic Semiconductor Deposition:

-

Prepare a solution of the 3,6-disubstituted carbazole derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene).

-

Spin-coat the solution onto the treated Si/SiO₂ substrate to form a thin film.

-

Anneal the film at an elevated temperature to remove residual solvent and improve molecular ordering.

-

-

Source and Drain Electrode Deposition:

-

Deposit gold (Au) source and drain electrodes (e.g., 50 nm thick) on top of the organic semiconductor film through a shadow mask by thermal evaporation in a high-vacuum chamber. This defines the channel length and width.

-

-

Characterization:

-

Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

-

Obtain the output characteristics (drain current vs. drain-source voltage at different gate voltages) and transfer characteristics (drain current vs. gate voltage at a constant drain-source voltage).

-

Extract key performance parameters such as hole mobility (µh), on/off current ratio, and threshold voltage (VT) from the transfer characteristics.

-

Conclusion

3,6-Diiodo-9H-carbazole stands out as a pivotal building block in the synthesis of advanced materials for organic electronics. Its derivatives have demonstrated remarkable performance as hole-transporting and emissive materials in OLEDs, efficient hole-transporting layers in OPVs, and as active semiconductors in OFETs. The synthetic versatility of this precursor allows for the fine-tuning of material properties to meet the specific demands of various electronic applications, paving the way for the development of next-generation flexible, efficient, and low-cost organic electronic devices. Further research into novel derivatives and device architectures will continue to unlock the full potential of this important class of materials.

References

Application Notes and Protocols: 3,6-Diiodo-9H-carbazole as a Versatile Precursor for Advanced Hole-Transporting Materials

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 3,6-diiodo-9H-carbazole as a key building block for novel hole-transporting materials (HTMs). These materials are integral components in the development of high-performance optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Introduction

Carbazole-based compounds are a prominent class of materials in organic electronics, valued for their excellent thermal stability, high hole mobility, and tunable electrochemical properties.[1] The 3,6-disubstituted carbazole (B46965) core, in particular, offers a robust and versatile scaffold for the design of efficient HTMs. 3,6-diiodo-9H-carbazole serves as an ideal precursor due to the high reactivity of the carbon-iodine bonds in various cross-coupling reactions, enabling the facile introduction of a wide range of functional groups to fine-tune the material's properties.[2] This allows for precise control over the highest occupied molecular orbital (HOMO) energy levels, charge transport characteristics, and overall device performance.

Synthetic Pathways

The general synthetic strategy involves a multi-step process beginning with the synthesis of the 3,6-diiodo-9H-carbazole precursor, followed by N-functionalization and subsequent C-C or C-N cross-coupling reactions to introduce charge-transporting moieties.

Caption: Synthetic scheme for HTMs from 9H-carbazole.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Diiodo-9H-carbazole

This protocol describes the direct iodination of 9H-carbazole.

Materials:

-

9H-Carbazole

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 9H-carbazole (1 eq.) in DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add NIS (2.2 eq.) to the cooled solution in portions over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/methanol) to yield 3,6-diiodo-9H-carbazole as a solid.

Protocol 2: N-Alkylation of 3,6-Diiodo-9H-carbazole

This protocol details the introduction of an alkyl or aryl group at the 9-position of the carbazole core.

Materials:

-

3,6-Diiodo-9H-carbazole

-

Alkyl or aryl halide (e.g., ethyl bromide, 4-bromotoluene)

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 3,6-diiodo-9H-carbazole (1 eq.) in DMF or THF under an inert atmosphere, add a base such as K₂CO₃ (3 eq.) or NaH (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or aryl halide (1.1 eq.) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-functionalized 3,6-diiodocarbazole.

Protocol 3: Synthesis of HTMs via Suzuki or Buchwald-Hartwig Cross-Coupling

This generalized protocol outlines the final step in synthesizing the target HTM. The choice of reaction depends on the desired terminal groups (aryl or amino moieties).

Materials:

-

N-functionalized 3,6-diiodocarbazole

-

Arylboronic acid or arylamine (2.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (for Buchwald-Hartwig, e.g., XPhos, RuPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the N-functionalized 3,6-diiodocarbazole (1 eq.), the arylboronic acid or arylamine (2.2 eq.), the palladium catalyst (2-5 mol%), ligand (if required), and the base (3-4 eq.).

-

Add the anhydrous solvent via syringe.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (80-110 °C) and stir for 24-48 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

-

Remove the solvent in vacuo.

-

Purify the crude product by column chromatography followed by recrystallization or sublimation to yield the final hole-transporting material.

Characterization and Performance Data

The synthesized HTMs are typically characterized by a suite of analytical techniques to determine their chemical structure, purity, and physical properties. The performance of these materials is then evaluated by fabricating and testing them in perovskite solar cells.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

UV-Visible Spectroscopy: To investigate the optical absorption properties and determine the optical bandgap.

-

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

Performance Data of Carbazole-Based HTMs in Perovskite Solar Cells

The following table summarizes the performance of several representative carbazole-based HTMs. Note that while the ideal precursor is 3,6-diiodo-9H-carbazole, many successful HTMs have been synthesized from the analogous 3,6-dibromo-9H-carbazole, which is also included for comparison. The performance of the well-known HTM, spiro-OMeTAD, is provided as a benchmark.

| HTM Code | Precursor | Td (°C, 5% weight loss) | Tg (°C) | HOMO (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| SGT-405 | 3,6-Dibromo-9H-carbazole | - | - | -5.23 | 14.79[3] | - | - | - |

| V1209 | 3,6-Dibromo-9H-carbazole | 440 | - | -4.93 | ~18[4] | - | - | - |

| V1221 | 3,6-Dibromo-9H-carbazole | - | - | -4.83 | ~17.5[4] | - | - | - |

| V1225 | 3,6-Dibromo-9H-carbazole | - | - | -4.91 | ~17[4] | - | - | - |

| M114 | 3,6-Diamino-9H-carbazole derivative | - | - | - | 17.17[5] | 1.055 | 22.24 | 0.732 |

| spiro-OMeTAD | - | - | 125 | -5.1 | 18.07[5] | 1.108 | 22.46 | 0.7262 |

Perovskite Solar Cell Fabrication and Characterization Workflow

The synthesized HTMs are incorporated into a standard n-i-p planar perovskite solar cell architecture for performance evaluation.

Caption: Workflow for PSC fabrication and testing.

Conclusion

3,6-Diiodo-9H-carbazole is a highly valuable and versatile precursor for the synthesis of a wide array of hole-transporting materials. The straightforward and adaptable synthetic routes, primarily involving N-functionalization followed by palladium-catalyzed cross-coupling reactions, allow for the rational design and fine-tuning of material properties. The resulting carbazole-based HTMs have demonstrated excellent thermal stability and electrochemical properties, leading to high power conversion efficiencies in perovskite solar cells, often comparable to or exceeding those of the state-of-the-art spiro-OMeTAD. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore and develop next-generation HTMs for advanced optoelectronic applications.

References

- 1. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Fabricating OLEDs using 3,6-diiodo-9H-carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3,6-diiodo-9H-carbazole derivatives and their application in the fabrication of Organic Light-Emitting Diodes (OLEDs). The protocols outlined below are based on established literature and are intended to serve as a comprehensive guide for researchers in the field of organic electronics.

Introduction

Carbazole (B46965) and its derivatives are a cornerstone in the development of materials for organic electronics due to their excellent charge transport properties, high thermal stability, and tunable photophysical characteristics.[1][2] Specifically, 3,6-diiodo-9H-carbazole serves as a versatile building block for synthesizing a wide array of functional molecules for OLEDs. The iodine atoms at the 3 and 6 positions are effective leaving groups for metal-catalyzed cross-coupling reactions, enabling the creation of complex derivatives for various roles within an OLED device, including as host materials, emitters, and hole-transporting layers.[1][3] These derivatives are instrumental in developing advanced organic electronic materials.[3]

Synthesis of 3,6-diiodo-9H-carbazole and Derivatives

The primary synthetic route to 3,6-diiodo-9H-carbazole involves the direct electrophilic iodination of the carbazole core. The resulting di-iodinated product can then be further functionalized, most commonly through N-alkylation or palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, to generate a diverse library of derivatives.[1][3]

Protocol 1: Synthesis of 3,6-diiodo-9H-carbazole

This protocol describes a high-yield synthesis of the key intermediate, 3,6-diiodo-9H-carbazole.[3]

Materials:

-

9H-carbazole (5.00 g)

-

Acetic acid (85 mL)

-

Potassium iodide (6.67 g)

-

Potassium iodate (B108269) (9.77 g)

Procedure:

-

To a solution of 9H-carbazole in acetic acid, add potassium iodide.

-

Stir the mixture and slowly add potassium iodate.

-

Heat the reaction mixture to reflux and maintain for 10 minutes.

-

Cool the mixture to room temperature, allowing a precipitate to form.

-

Filter the solid product and wash it with acetic acid (50 mL).

-

Dry the resulting pale-yellow powder to yield 3,6-diiodo-9H-carbazole.[3]

Protocol 2: N-Alkylation of 3,6-disubstituted-9H-carbazole (Generalized)

This generalized procedure can be adapted for the N-alkylation of 3,6-diiodo- or 3,6-dibromo-9H-carbazole.

Materials:

-

3,6-dibromo-9H-carbazole (1 eq.)

-

Desired alkyl halide (2.2 eq.)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,2-dimethoxyethane or other suitable solvent

Procedure:

-

Combine 3,6-dibromo-9H-carbazole, the alkyl halide, and the base in a suitable solvent.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Stir for several hours until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) indicates the consumption of the starting material.[3]

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the N-alkylated derivative.

Protocol 3: Suzuki Cross-Coupling for 3,6-Diaryl-9-alkylcarbazoles (Generalized)

This protocol outlines a general procedure for the synthesis of 3,6-diaryl substituted carbazole derivatives via a Suzuki coupling reaction.

Materials:

-

3,6-diiodo-9-alkylcarbazole (1 eq.)

-

Appropriate arylboronic acid (excess)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Base (e.g., Potassium hydroxide)

-

Solvent mixture (e.g., THF and degassed water)

Procedure:

-

In a reaction vessel, combine the 3,6-diiodo-9-alkylcarbazole, arylboronic acid, palladium catalyst, and base.

-

Add the solvent mixture and stir the reaction at reflux for a specified time (e.g., 1 hour).[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an appropriate work-up, which may include extraction and purification by column chromatography, to isolate the desired 3,6-diaryl substituted 9-alkylcarbazole.

OLED Device Fabrication and Performance

The fabricated 3,6-diiodo-9H-carbazole derivatives can be incorporated into multilayer OLEDs. The general device architecture is often fabricated on indium tin oxide (ITO)-coated glass substrates.

Protocol 4: Solution-Processed OLED Fabrication (Generalized)

This protocol describes a general method for fabricating OLEDs using spin-coating for the organic layers.

Device Structure: ITO / PEDOT:PSS / Emissive Layer / LiF / Al

Materials and Equipment:

-

Patterned ITO-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Solution of the carbazole derivative (emitting material) in a suitable organic solvent

-

Lithium fluoride (B91410) (LiF)

-

Aluminum (Al)

-

Spin coater

-

Thermal evaporator

Procedure:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.

-

Treat the cleaned ITO surface with UV-ozone or oxygen plasma to improve the work function and promote adhesion.

-

Spin-coat a thin layer of PEDOT:PSS (typically 30-40 nm) onto the ITO substrate to act as a hole injection layer (HIL).[5][6] Anneal the substrate as required.

-

Spin-coat the emissive layer (EML) using a solution of the synthesized carbazole derivative (typically 40-80 nm thick).[5][6] Anneal the substrate to remove residual solvent.

-

Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

-

Thermally evaporate a thin layer of LiF (approximately 1 nm) as an electron injection layer (EIL).[5][6]

-

Thermally evaporate a layer of Al (approximately 150 nm) as the cathode.[5][6]

-

Encapsulate the device to protect it from atmospheric moisture and oxygen.

Data Presentation: Performance of OLEDs based on Carbazole Derivatives

The following tables summarize the performance of various OLEDs incorporating carbazole derivatives.

Table 1: Performance of OLEDs with Carbazole Derivatives as the Emissive Layer

| Emitting Material | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates | Ref. |

| CZ-1 | ITO/PEDOT:PSS/EML/LiF/Al | 4130 | 19.3 | 8.6 | 492 | (0.16, 0.29) | [5][6] |

| CZ-2 | ITO/PEDOT:PSS/EML/LiF/Al | 4104 | 20.2 | 9.5 | 488 | (0.17, 0.30) | [5][6] |

| BCzB-PPI | ITO/PEDOT/NPB/EML/TPBi/LiF/Al | 11364 | - | 4.43 | Deep-Blue | (0.159, 0.080) | [7] |

| Exciplex (m-MTDATA:Cz4FS) | ITO/CuI/m-MTDATA:Cz4FS/TSPO1/TPBI/Ca/Al | 24700 | 12 | 5.3 | - | (0.22, 0.46) | [8] |

Table 2: Performance of Phosphorescent OLEDs with Carbazole Derivatives as Host Materials

| Host Material | Emitter (doping %) | Device Structure | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Ref. |

| H2 | FIrpic (15%) | Not specified | 24.9 | 23.9 | 10.3 | [4] |

| H2 | Ir(ppy)₃ (10%) | Not specified | 34.1 | 33.9 | 9.4 | [4] |

Table 3: Properties of Carbazole Derivatives for OLEDs

| Compound | HOMO (eV) | LUMO (eV) | Thermal Decomposition Temp. (T_d, °C) | Glass Transition Temp. (T_g, °C) | Ref. |

| H1 | - | - | 361 | 127 | [4] |

| H2 | - | - | 386 | 139 | [4] |

| E21 | -5.49 | -2.13 | 436 | 88 | [1] |

| E22 | -5.29 | -1.89 | 440 | - | [1] |

| E23 | -5.25 | -2.21 | 387 | - | [1] |

| E24 | -5.57 | -3.26 | 285 | 110 | [1] |

| E25 | -4.94 | -2.13 | 413 | 119 | [1] |

Visualizations

The following diagrams illustrate the key workflows in the synthesis and fabrication processes.

Caption: Synthetic pathways for functional carbazole derivatives.

Caption: Workflow for solution-processed OLED fabrication.

References